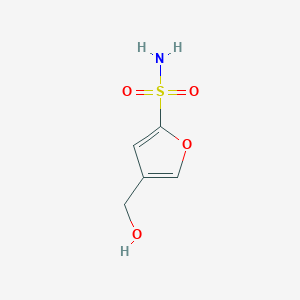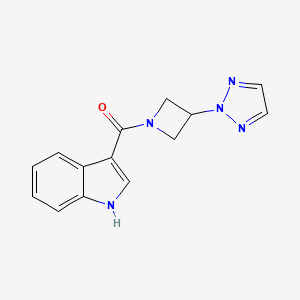![molecular formula C17H13NO3S B2385812 (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione CAS No. 262844-52-0](/img/structure/B2385812.png)
(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a benzyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(benzyloxy)benzaldehyde with thiazolidine-2,4-dione under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like halides or amines can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate specific biological pathways.
Material Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by modulating the activity of specific enzymes involved in inflammatory and cancer pathways. The compound may inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.
Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the benzyloxy substituent and the benzylidene group, which confer distinct chemical and biological properties. These structural differences may result in varied biological activities and potential therapeutic applications compared to other thiazolidinediones.
Propiedades
IUPAC Name |
(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c19-16-15(22-17(20)18-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19,20)/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITHMFXIRVGRJD-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)


![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)
![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)
